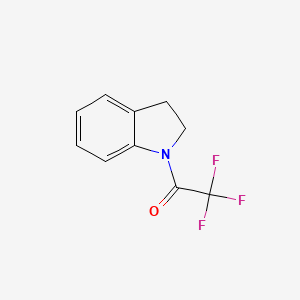

2,2,2-Trifluoro-1-indolinylethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,2-Trifluoro-1-indolinylethan-1-one is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties

2,2,2-Trifluoro-1-indolinylethan-1-one (TFI) has been utilized in the synthesis of lanthanide complexes, showing promising applications in luminescent properties. These complexes, particularly those involving Eu and Sm ions, demonstrate strong characteristic emissions. The introduction of TFI enhances the luminescent quantum yields and lifetimes of these complexes, making them useful in materials science and photonic applications (Li et al., 2012).

Optical Resolution in Chemistry

TFI has been employed in the optical resolution of racemic compounds through lipase-catalyzed enantioselective acetylation. This method effectively separates enantiomers of compounds like 2,2,2-trifluoro-1-(naphthyl)ethanols, illustrating TFI's role in facilitating stereoselective chemical processes (Kato et al., 1995).

Synthesis of Chiral Compounds

TFI-based compounds have been used in the stereoselective synthesis of chiral fluoroalkyl-containing spirooxindole γ-lactam products. These compounds, achieved through secondary amine-catalyzed reactions, exhibit high yields and excellent enantioselectivities. This illustrates TFI's potential in synthesizing chiral compounds, which are significant in pharmaceutical research and development (Liu et al., 2020).

Dynamic Polymer Systems

In polymer science, TFI-related compounds have been explored for their utility in 'click' chemistry applications. These applications involve ultrafast and reversible reactions, contributing to the development of dynamic polymer networks with properties like healing, reshaping, and recycling. This showcases TFI's relevance in advanced materials science (Billiet et al., 2014).

Intermolecular Interactions

TFI and its derivatives have been studied for their ability to form strong hydrogen and halogen bonds. These properties are critical in understanding and designing supramolecular structures and crystal engineering, indicating TFI's role in fundamental chemical research (Libri et al., 2008).

Fluorescence Probes

TFI derivatives have been synthesized and evaluated as fluorescence probes for metal ions. Their selective sensitivity towards specific ions like Ag+ and Hg2+ indicates their potential in sensor technology and analytical chemistry (Rocha et al., 2009).

Safety and Hazards

While specific safety and hazard information for 2,2,2-Trifluoro-1-indolinylethan-1-one is not available, it’s important to handle all chemicals with care and follow safety protocols. A related compound, 2,2,2-Trifluoroethanol, is classified as a flammable liquid that causes skin irritation, serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSZSUAIVBOFOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402926 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90732-28-8 |

Source

|

| Record name | 2,2,2-TRIFLUORO-1-INDOLINYLETHAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.